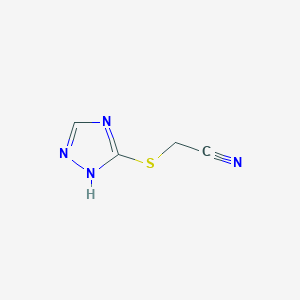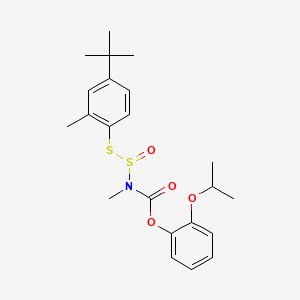
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . . This compound is characterized by the presence of a biphenyl group and a hydroxyimino functional group attached to a butyric acid backbone.
Métodos De Preparación
The synthesis of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and butyric acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the hydroxyimino group.
Industrial Production: Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The biphenyl group provides structural stability and can interact with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid can be compared with other similar compounds, such as:
4-Biphenyl-4-YL-4-hydroxyimino-pentanoic acid: This compound has a similar structure but with a pentanoic acid backbone.
4-Biphenyl-4-YL-4-hydroxyimino-propanoic acid: This compound has a propanoic acid backbone instead of butyric acid.
4-Biphenyl-4-YL-4-hydroxyimino-acetic acid: This compound has an acetic acid backbone.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(4Z)-4-hydroxyimino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H15NO3/c18-16(19)11-10-15(17-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,20H,10-11H2,(H,18,19)/b17-15- |
Clave InChI |
JWHYERJUDQCVGA-ICFOKQHNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/CCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)

![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)

![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)
![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)
